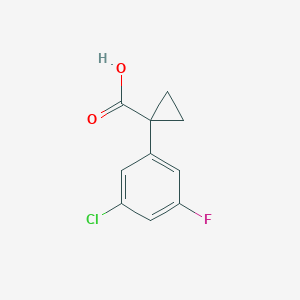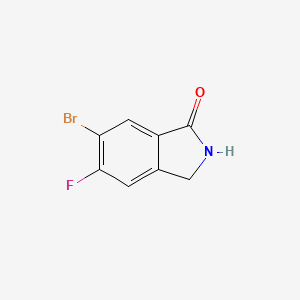
(2S,5S)-2,5-dimethylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-2,5-dimethylmorpholin-3-one, also known as 2,5-DMM, is a chiral non-racemic secondary amine that has been used in a variety of laboratory experiments. It is a versatile reagent that has been used in the synthesis of both pharmaceutical and agrochemical compounds. It has also been used in asymmetric catalytic reactions, as well as in the preparation of optically active intermediates.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-2,5-dimethylmorpholin-3-one has been used in a variety of laboratory experiments, including asymmetric catalytic reactions, the synthesis of optically active intermediates, and the preparation of pharmaceutical and agrochemical compounds. It has also been used as a catalyst in the enantioselective synthesis of compounds with anti-inflammatory, anti-tumor, and anti-bacterial activities.
Wirkmechanismus
The mechanism of action of (2S,5S)-2,5-dimethylmorpholin-3-one is not fully understood. However, it is believed to act as a nucleophile, forming a covalent bond with the electrophilic center of the substrate molecule. This covalent bond is then broken, allowing the substrate molecule to rearrange into a new configuration.
Biochemical and Physiological Effects
(2S,5S)-2,5-dimethylmorpholin-3-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the degradation of proteins, and has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial activities. In addition, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,5S)-2,5-dimethylmorpholin-3-one has several advantages for use in laboratory experiments. It is a chiral non-racemic secondary amine, and is therefore useful for the synthesis of optically active intermediates. It is also relatively inexpensive and easy to obtain, and is stable under a variety of conditions. However, it is important to note that (2S,5S)-2,5-dimethylmorpholin-3-one is toxic and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of (2S,5S)-2,5-dimethylmorpholin-3-one in laboratory experiments. It could be used as a catalyst in the synthesis of complex molecules, such as natural products. It could also be used to synthesize optically active intermediates for the preparation of pharmaceutical and agrochemical compounds. Additionally, it could be used to investigate the mechanism of action of enzymes involved in the degradation of proteins. Finally, it could be used to investigate the biochemical and physiological effects of (2S,5S)-2,5-dimethylmorpholin-3-one on various biological systems.
Synthesemethoden
(2S,5S)-2,5-dimethylmorpholin-3-one can be synthesized from morpholine and dimethylformamide (DMF) via a condensation reaction. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an inert atmosphere. The reaction is typically carried out at a temperature of 70-80°C, and yields (2S,5S)-2,5-dimethylmorpholin-3-one in yields of up to 95%.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,5S)-2,5-dimethylmorpholin-3-one involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethyl-1,4-dioxane-2,5-diol", "sodium hydride", "methyl iodide", "morpholine", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Deprotonation of 2,5-dimethyl-1,4-dioxane-2,5-diol with sodium hydride in diethyl ether to form the corresponding sodium salt.", "Step 2: Alkylation of the sodium salt with methyl iodide to form 2,5-dimethyl-1,4-dioxane-2,5-dimethyl iodide.", "Step 3: Reaction of 2,5-dimethyl-1,4-dioxane-2,5-dimethyl iodide with morpholine in the presence of sodium acetate in acetic anhydride to form (2S,5S)-2,5-dimethylmorpholine.", "Step 4: Oxidation of (2S,5S)-2,5-dimethylmorpholine with hydrochloric acid and sodium chlorate to form (2S,5S)-2,5-dimethylmorpholin-3-one.", "Step 5: Purification of the product by recrystallization from water." ] } | |
CAS-Nummer |
115206-98-9 |
Produktname |
(2S,5S)-2,5-dimethylmorpholin-3-one |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




